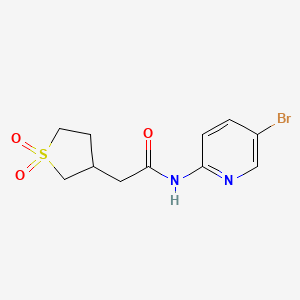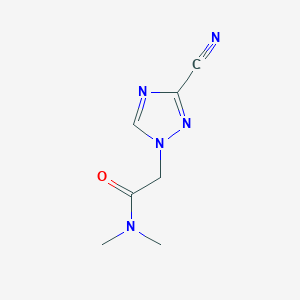
N-(5-bromopyridin-2-yl)-2-(1,1-dioxothiolan-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromopyridin-2-yl)-2-(1,1-dioxothiolan-3-yl)acetamide, commonly known as BPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPTA is a heterocyclic compound that contains a pyridine ring and a dioxothiolane ring. It has been synthesized through different methods, and its mechanism of action and physiological effects have been widely studied.
Mechanism of Action
The mechanism of action of BPTA is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the growth and proliferation of cancer cells. BPTA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting the activity of HDACs, BPTA can induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
BPTA has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that BPTA can inhibit the growth of cancer cells, and it has been shown to induce apoptosis in a variety of cancer cell lines. BPTA has also been shown to have anti-inflammatory effects, and it has been investigated for its potential as an anti-inflammatory agent. Additionally, BPTA has been shown to have antioxidant properties, and it has been studied for its potential as an antioxidant.
Advantages and Limitations for Lab Experiments
One advantage of BPTA is its ability to form stable complexes with metals, which makes it useful as a ligand in coordination chemistry. Additionally, BPTA has been shown to have potential as an anticancer agent, which makes it a promising candidate for further study. However, one limitation of BPTA is its relatively low solubility in water, which can make it difficult to work with in some applications.
Future Directions
There are several future directions for the study of BPTA. One area of interest is the development of BPTA-based fluorescent probes for the detection of metal ions. Another area of interest is the investigation of BPTA as an anticancer agent, particularly in vivo studies to determine its efficacy and safety. Additionally, the use of BPTA as a ligand in coordination chemistry and its potential applications in materials science warrant further investigation.
Synthesis Methods
BPTA can be synthesized through a multi-step process that involves the reaction of 5-bromopyridine-2-carboxylic acid with thionyl chloride to form 5-bromopyridine-2-carbonyl chloride. The resulting compound is then reacted with 3-mercapto-1,2-dioxolane to form BPTA.
Scientific Research Applications
BPTA has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. It has been used as a ligand in coordination chemistry, and its ability to form stable complexes with metals has been investigated. BPTA has also been studied for its potential as an anticancer agent, and its ability to inhibit the growth of cancer cells has been demonstrated in vitro. Additionally, BPTA has been investigated for its potential as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(1,1-dioxothiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3S/c12-9-1-2-10(13-6-9)14-11(15)5-8-3-4-18(16,17)7-8/h1-2,6,8H,3-5,7H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPKABHBSAWECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-1-methyl-N-[3-(2-methylpropoxy)propyl]pyrrole-2-carboxamide](/img/structure/B7567530.png)
![2-[Cyclohexyl-[(2-methylphenyl)methyl]amino]ethanol](/img/structure/B7567541.png)
![6-[(4-Bromophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7567548.png)




![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7567575.png)
![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7567579.png)
![1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7567583.png)



![N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclopropanamine](/img/structure/B7567611.png)